molecular formula C₂₀H₂₄Cl₂N₂O₃ B123667 Diclofenac epolamine CAS No. 119623-66-4

Diclofenac epolamine

Katalognummer B123667
CAS-Nummer: 119623-66-4
Molekulargewicht: 411.3 g/mol
InChI-Schlüssel: DCERVXIINVUMKU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diclofenac epolamine (DE) is a nonsteroidal anti-inflammatory drug (NSAID) that has been widely used in various topical formulations to treat acute pain due to soft tissue injuries, such as strains, sprains, and contusions. It is known for its analgesic and anti-inflammatory properties. The efficacy of diclofenac epolamine in treating acute pain has been demonstrated in several clinical studies, showing significant pain relief compared to placebo . Additionally, a mouthwash containing diclofenac epolamine has been developed for the topical treatment of inflammatory conditions of the oral cavity, indicating its versatility in different formulations [

Wissenschaftliche Forschungsanwendungen

Specific Scientific Field

This application falls under the field of Pediatric Medicine .

Summary of the Application

A topical formulation of Diclofenac Epolamine, known as FLECTOR, is used for the treatment of acute pain due to minor strains, sprains, and contusions in children .

Methods of Application or Experimental Procedures

In a Phase IV non-randomized clinical trial, the FLECTOR topical system was applied twice daily until pain resolution or Day 14 on children aged 6–16 years with a clinically significant minor soft tissue injury sustained within the preceding 96 hours .

Results or Outcomes

The study found that the FLECTOR topical system safely and effectively provided pain relief for minor soft tissue injuries in the pediatric population, with minimal systemic nonsteroidal anti-inflammatory drug exposure and low potential risk of local or systemic adverse events .

Improvement of Bioavailability and Reduction of First-Pass Liver Metabolism

Specific Scientific Field

This application falls under the field of Drug Delivery and Translational Research .

Summary of the Application

Diclofenac Epolamine was used to design flash tablets (FTs) intended to dissolve in the mouth saliva, thereby improving the bioavailability of the drug and reducing its first-pass liver metabolism .

Methods of Application or Experimental Procedures

A 3 1 .2 2 full factorial design was used to fabricate the FTs using a lyophilization process. The dissolution response was selected to pick the optimized run .

Results or Outcomes

The results indicated that the optimized run showed the fastest drug dissolution (total dissolution in 12 min). The developed FTs showed promising results which could enhance oral bioavailability, reduce the therapeutic dose of the drug, and abate the complications accompanied with conventional dosage forms .

Safety And Hazards

Diclofenac Epolamine is contraindicated in the setting of coronary artery bypass graft (CABG) surgery . NSAIDs cause an increased risk of serious gastrointestinal (GI) adverse events including bleeding, ulceration, and perforation of the stomach or intestines, which can be fatal . These events can occur at any time during use and without warning symptoms . Elderly patients and patients with a prior history of peptic ulcer disease and/or GI bleeding are at greater risk for serious GI events .

Zukünftige Richtungen

A study assessed the safety and efficacy of the FLECTOR (diclofenac epolamine) topical system in children with minor soft tissue injuries . The FLECTOR topical system safely and effectively provided pain relief for minor soft tissue injuries in the pediatric population, with minimal systemic nonsteroidal anti-inflammatory drug exposure and low potential risk of local or systemic adverse events .

Eigenschaften

IUPAC Name

2-[2-(2,6-dichloroanilino)phenyl]acetic acid;2-pyrrolidin-1-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO2.C6H13NO/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19;8-6-5-7-3-1-2-4-7/h1-7,17H,8H2,(H,18,19);8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCERVXIINVUMKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCO.C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80152531
Record name Diclofenac epolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80152531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diclofenac epolamine

CAS RN

119623-66-4
Record name Diclofenac epolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119623-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diclofenac epolamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119623664
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diclofenac epolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80152531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-[(2,6-dichlorophenyl)amino]phenyl]acetic acid;2-pyrrolidin-1-ylethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DICLOFENAC EPOLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5F8EKL9ZG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diclofenac epolamine
Reactant of Route 2
Diclofenac epolamine
Reactant of Route 3
Diclofenac epolamine
Reactant of Route 4
Reactant of Route 4
Diclofenac epolamine
Reactant of Route 5
Diclofenac epolamine
Reactant of Route 6
Diclofenac epolamine

Citations

For This Compound
985
Citations
KD Rainsford, WF Kean, GE Ehrlich - Current medical research …, 2008 - Taylor & Francis
… The purpose of this review is to examine the mode of action and to critically evaluate the evidence for the comparative efficacy and safety of a topical diclofenac epolamine (DI-EP) gel …
Number of citations: 101 www.tandfonline.com
B Petersen, S Rovati - Clinical drug investigation, 2009 - Springer
… pharmacokinetic data with the diclofenac epolamine (diclofenac … of treatment with diclofenac epolamine provides pain relief … reported during 15 years of diclofenac epolamine patch use. …
Number of citations: 64 link.springer.com
DR Lionberger, MJ Brennan - Journal of pain research, 2010 - Taylor & Francis
… clinical data on diclofenac epolamine topical patch 1.3% (… topical NSAIDs, diclofenac, diclofenac epolamine, acute pain, … The physical–chemical properties of diclofenac epolamine …
Number of citations: 62 www.tandfonline.com
BH McCarberg, CE Argoff - International journal of clinical …, 2010 - Wiley Online Library
… Diclofenac epolamine is also known as diclofenac-N-(2… diclofenac epolamine solutions exhibit surfactant behaviour (43). The solubility and surfactant properties of diclofenac epolamine …
Number of citations: 51 onlinelibrary.wiley.com
KS Kuehl - Clinical therapeutics, 2010 - Elsevier
… property of diclofenac epolamine reduces surface tension at the interface between the skin and topical drug preparation, which also favors drug absorption.Diclofenac epolamine is …
Number of citations: 24 www.sciencedirect.com
P Brühlmann, F Vathaire, RL Dreiser… - … medical research and …, 2006 - Taylor & Francis
… investigation (1.3% diclofenac epolamine) is much more … local treatment20, the diclofenac epolamine plaster does not … a continuous release of diclofenac epolamine over 12 hours. …
Number of citations: 42 www.tandfonline.com
S del Río‐Sancho, D Concas, P Oreste… - Journal of Veterinary …, 2016 - Wiley Online Library
The aim was to investigate diclofenac delivery into and across equine skin in vitro using Franz diffusion cells from a novel diclofenac epolamine ( DIC ‐ EP ; 1.3%) formulation and to …
Number of citations: 2 onlinelibrary.wiley.com
K Kuehl, W Carr, J Yanchick, M Magelli… - International journal of …, 2011 - thieme-connect.com
… or excellent for 58% of diclofenac epolamine topical patch-treated … related (n=16, 7.9% diclofenac epolamine topical patch; n=12, … In conclusion, the diclofenac epolamine topical patch …
Number of citations: 19 www.thieme-connect.com
CA Jones, FK Hoehler, V Frangione, G Ledesma… - Clinical Drug …, 2022 - Springer
… , FLECTOR diclofenac epolamine topical … (diclofenac epolamine) to be directly applied to the painful area up to twice a day [10]. Each 10 × 14 cm FDETS releases diclofenac epolamine …
Number of citations: 3 link.springer.com
SA Fouad, EB Basalious, MA El-Nabarawi… - International journal of …, 2013 - Elsevier
Microemulsion (ME) and poloxamer microemulsion-based gel (PMBG) were developed and optimized to enhance transport of diclofenac epolamine (DE) into the skin forming in-skin …
Number of citations: 126 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.